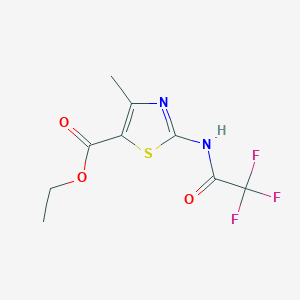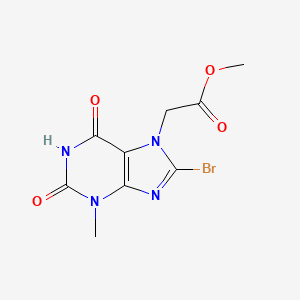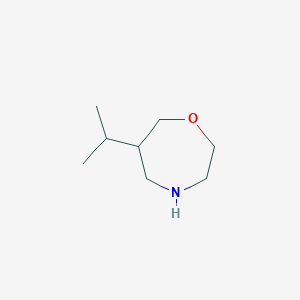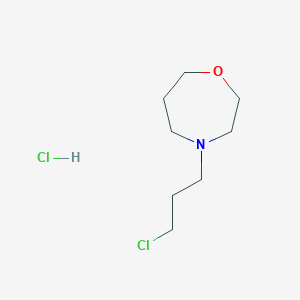
Ethyl 5-methyl-3-(2,2,2-trifluoroacetylamino)-2,4-thiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 5-methyl-3-(2,2,2-trifluoroacetylamino)-2,4-thiazolecarboxylate” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a trifluoroacetyl group, which is known for its high electronegativity due to the presence of fluorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the trifluoroacetyl group. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the ethyl group attached to the carboxylate function, and the trifluoroacetyl group attached to the nitrogen atom of the thiazole ring. The presence of the fluorine atoms would likely make this compound highly electronegative.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylate ester could undergo hydrolysis, and the trifluoroacetyl group could participate in various reactions due to the presence of the highly reactive carbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms would likely result in a high electronegativity and could also influence the compound’s polarity, solubility, and boiling/melting points.Applications De Recherche Scientifique
Structural Analysis and Isomerism
Research has shown significant structural discrepancies in related compounds, with studies focusing on acyl(or thioacyl)aminothiadiazoles and related compounds. These studies have highlighted the potential for rotational, geometrical, and tautomeric isomerism, underlining the complexity of such molecules (Nagao et al., 2002).
Synthetic Methodologies
Various synthetic approaches have been developed for thiazolecarboxylate derivatives. These methodologies offer pathways to acylate the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to produce different derivatives, showcasing the versatility of such compounds in synthetic chemistry (Dovlatyan et al., 2004).
Applications in Heterocyclic Compound Synthesis
Research has expanded into the synthesis of trifluoromethyl-promoted functional pyrazolo and tetrazine derivatives. These studies have not only provided novel fluorescent molecules for potential use as fluorophores but also introduced new chemical classes of inhibitors, demonstrating the compound's utility in developing bioactive molecules (Wu et al., 2006).
Biomimetic Synthesis Studies
Efforts towards biomimetic synthesis have also been made, with efficient, high-yielding syntheses of isoxazole-4-carboxylic esters being developed. These syntheses are based on reactions involving ethyl acetoacetate, highlighting the potential applications of these compounds in the synthesis of complex natural products (Moorthie et al., 2007).
Safety And Hazards
Without specific safety data, it’s hard to provide accurate information. However, as with all chemicals, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or agrochemicals, given the presence of the thiazole ring and trifluoroacetyl group, both of which are common features in many biologically active compounds.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3S/c1-3-17-6(15)5-4(2)13-8(18-5)14-7(16)9(10,11)12/h3H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRJBWAENVFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2608357.png)

![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)



![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)
![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)
![N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2608374.png)
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608377.png)